molecular formula C19H22FN3O4 B8756283 1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid CAS No. 112811-83-3

1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Cat. No. B8756283
CAS RN: 112811-83-3
M. Wt: 375.4 g/mol
InChI Key: YKKIBHKSHPPCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H22FN3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

112811-83-3

Product Name

1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-2-27-18-15-12(9-14(20)16(18)22-7-5-21-6-8-22)17(24)13(19(25)26)10-23(15)11-3-4-11/h9-11,21H,2-8H2,1H3,(H,25,26)

InChI Key

YKKIBHKSHPPCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide prepare from sodium (0.75 g) and absolute ethanol (30 ml) was added 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (0.8 g) and the mixture in sealed tube was stirred for 52 hours at 140° to 150° C. and then concentrated. Water (60 ml) was added to the residue, and the solution was adjusted pH 7 with acetic acid and and extracted with chloroform. The chloroform layer was washed with saturated saline solution, dried over anhydrous sodium sulfate and then concentrated. The resulting residue was purified by silica gel column chromatography eluting with chloroform-methanol (2:1)→chloroform-methanol-concentrated aqueous ammonia (20:6:1→10:10:1) and recrystallized from ethanol to give the title compound (75 mg) as light brown prisms, mp 119°-122° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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